molecular formula C11H9F2NO3S B2539902 4-[4-(Difluoromethylsulfanyl)anilino]-4-oxobut-2-enoic acid CAS No. 301313-36-0

4-[4-(Difluoromethylsulfanyl)anilino]-4-oxobut-2-enoic acid

Cat. No. B2539902
CAS RN: 301313-36-0
M. Wt: 273.25
InChI Key: UJTWYFFPMVLPAB-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(Difluoromethylsulfanyl)anilino]-4-oxobut-2-enoic acid (DFMSA) is an organic compound with a wide range of applications in scientific research. It is a potent inhibitor of fatty acid amide hydrolase (FAAH) and is used to study the role of endocannabinoid signaling in physiological and biochemical processes. DFMSA has also been used to study the effects of FAAH inhibition on the pharmacokinetics of drugs, as well as to study the effects of FAAH inhibition on behavior and cognition.

Scientific Research Applications

Dye Synthesis

This compound can be used in the synthesis of heteropolyfunctional reactive dyes . These dyes are synthesized by coupling tetrazotized 4,4’-methylene bis(2-carboxy aniline) with various 4-(ethylsulfurate sulfonyl)anilino cyanurated coupling components . The synthesized dyes are applied on wool, silk, and cotton fibers .

Textile Industry

The compound has potential applications in the textile industry . Reactive dyes, which can be synthesized using this compound, are known for their bright colors and very good to excellent light and wash fastnesses . They are commonly used in dyeing of cellulosic fibers like cotton .

Difluoromethylation Processes

The compound can be used in difluoromethylation processes . These processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .

Biomedical Research

The compound has been extensively studied for its potential applications in various biomedical and clinical fields. It can be used in the precise site-selective installation of CF2H onto large biomolecules such as proteins .

Pharmaceutical Relevance

The advances in difluoromethylation processes using this compound have streamlined access to molecules of pharmaceutical relevance . This has generated interest for process chemistry .

Chemical Research

The compound is used in chemical research, particularly in the study of difluoromethylation reagents . These reagents have been beneficial in the field of research that involves X–CF2H bond formation .

properties

IUPAC Name

4-[4-(difluoromethylsulfanyl)anilino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO3S/c12-11(13)18-8-3-1-7(2-4-8)14-9(15)5-6-10(16)17/h1-6,11H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTWYFFPMVLPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=CC(=O)O)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Difluoromethylsulfanyl)anilino]-4-oxobut-2-enoic acid

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